molecular formula C15H17N3O2S B11593479 (5z)-5-(2-Hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5h)-one

(5z)-5-(2-Hydroxybenzylidene)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5h)-one

Cat. No.: B11593479
M. Wt: 303.4 g/mol
InChI Key: WFSOLMQHWKVKCU-RAXLEYEMSA-N
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Description

(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a piperazine moiety, and a hydroxyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methylpiperazin-1-yl)thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2-HYDROXYPHENYL)METHYLIDENE]-2-(4-METHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C15H17N3O2S/c1-17-6-8-18(9-7-17)15-16-14(20)13(21-15)10-11-4-2-3-5-12(11)19/h2-5,10,19H,6-9H2,1H3/b13-10-

InChI Key

WFSOLMQHWKVKCU-RAXLEYEMSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3O)S2

Origin of Product

United States

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